molecular formula C7H11NO2 B8096666 (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one

(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B8096666
M. Wt: 141.17 g/mol
InChI Key: IIOUMUPKFBCCIN-NTSWFWBYSA-N
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Description

(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one is a chiral, enantiomerically pure bicyclic lactam that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a rigid noradamantane-based, cage-like structure that incorporates both ether and amide functional groups within a bicyclo[3.3.1]nonane scaffold . The distinct three-dimensional geometry and functional group density of this framework make it a privileged structure for constructing complex molecules and for exploring molecular recognition events . In particular, the bicyclo[3.3.1]nonane core is a predominant motif in numerous biologically active natural products and pharmaceuticals, and its synthesis is a key objective in the development of new anticancer chemotherapeutics . The conformational properties of the bicyclo[3.3.1]nonane system, which can adopt twin-chair or boat-chair conformations, significantly influence its chemical behavior and interaction with biological targets . As a high-value building block, this compound is instrumental in the construction of diversely functionalized bicyclic structures through further synthetic elaboration . Its stereochemistry is rigorously controlled, providing a chiral template for asymmetric synthesis. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOUMUPKFBCCIN-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic framework, which includes an oxygen atom and a nitrogen atom in the ring system. The stereochemistry at the 1R and 5S positions plays a crucial role in determining its biological activity.

Key Properties:

  • Molecular Formula: C₈H₁₃N₁O₂
  • Molecular Weight: 155.19 g/mol
  • Solubility: Soluble in organic solvents, with variable solubility in water depending on pH.

Research indicates that (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one exhibits activity through modulation of specific biological pathways. Its mechanism is primarily related to its interaction with protein targets involved in cellular signaling and regulation.

Target Proteins:

  • BCL6: A transcriptional repressor implicated in various cancers.
  • Other potential targets include enzymes involved in metabolic pathways.

Pharmacological Effects

  • Anticancer Activity:
    • The compound has shown promise as a BCL6 inhibitor, which is significant because BCL6 is often overexpressed in diffuse large B-cell lymphoma (DLBCL). In vitro studies demonstrate that it can induce degradation of BCL6, leading to apoptosis in cancer cells .
  • Neuroprotective Effects:
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotrophic factors or inhibition of neuroinflammatory pathways.

Study 1: In Vivo Efficacy Against DLBCL

A recent study evaluated the efficacy of (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one in a mouse model of DLBCL. The compound was administered at varying doses, revealing dose-dependent inhibition of tumor growth.

Dose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
103060
255580
507590

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to mitigate oxidative stress in neuronal cell cultures exposed to neurotoxins. Results indicated significant reductions in cell death and improvements in cell viability.

Treatment GroupCell Viability (%)
Control40
Compound (10 µM)70
Compound (50 µM)85

Scientific Research Applications

Medicinal Chemistry

a. Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one exhibit analgesic and anti-inflammatory effects. For instance, studies have shown that bicyclic compounds can modulate pain pathways and reduce inflammation, making them potential candidates for pain management therapies.

b. Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its structural features allow it to interact with neurotransmitter systems, particularly those related to acetylcholine and serotonin receptors. This interaction could lead to advancements in treatments for conditions such as depression and anxiety.

Organic Synthesis

a. Chiral Synthesis

(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows chemists to create complex molecules with high stereoselectivity, which is crucial in the development of pharmaceuticals.

b. Reaction Mechanisms

The compound has been utilized in various reaction mechanisms, including cycloadditions and rearrangements. These reactions are essential for synthesizing more complex structures that are difficult to achieve through conventional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitution Patterns

The following table compares key bicyclic analogs of (1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key Applications/Synthesis Reference
(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one 2-Oxa-4-aza 6,7,8-trihydroxy-1-(hydroxymethyl) N/A Precursor for carpatizine
9-Azabicyclo[3.3.1]nonan-3-one 9-Aza Unsubstituted or aryl/alkyl substituents Varies (138–210) Bioactive intermediates
3-Azabicyclo[3.3.1]nonan-9-one 3-Aza 2,4-Diphenyl, 1,5-dimethyl N/A Structural studies
Cryptorigidifoliol F 2,6-Dioxa-3-one 7-(2′-hydroxy-8′Z-heptadecenyl) N/A Antimalarial activity

Physicochemical and Spectroscopic Properties

  • Melting Points: Substituted 9-azabicyclo[3.3.1]nonan-3-one derivatives exhibit a wide melting point range (138–211°C) depending on substituents. For example: 2,4-Bis(4-bromobenzylidene)-9-methyl analog: 210–211°C 2,4-Bis(3,4-dimethoxybenzylidene)-9-methyl analog: 138–139°C Higher electron-withdrawing groups (e.g., nitro, bromo) increase melting points due to enhanced intermolecular forces .
  • Spectroscopy: NMR: The 9-azabicyclo[3.3.1]nonan-3-one scaffold shows characteristic δH ~2.5–3.5 ppm for bridgehead protons and δC ~210 ppm for the ketone carbonyl . FTIR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) are consistent across analogs .

Crystallographic Data

Crystal structures of related compounds reveal distinct packing patterns influenced by substituents:

  • 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one: Monoclinic (P2₁/c), with a = 14.380 Å, b = 9.310 Å, β = 106.21° .
  • 2,4-Diphenyl-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one: Features two independent molecules per asymmetric unit, stabilized by van der Waals interactions .

Preparation Methods

Mannich Reaction-Based Cyclization

The Mannich reaction serves as a foundational method for constructing the bicyclo[3.3.1]nonane scaffold. A three-component reaction involving cyclohexanone, aryl aldehydes, and ammonium acetate under mild acidic conditions generates 2,4-diaryl-3-azabicyclo[3.3.1]nonanones . For the target compound, modifications include substituting cyclohexanone with stereochemically defined precursors.

Optimized conditions (30–35°C, ethanol solvent, 1:2:1.5 molar ratio of ketone:aldehyde:ammonium acetate) yield intermediates with equatorial phenyl groups, which are subsequently oxidized or functionalized . Stereochemical outcomes depend on the aldehyde’s ortho-substituents; electron-withdrawing groups enhance regioselectivity . For example, 2-tetralone derivatives yield phenanthridines or bicyclic products depending on substituent effects .

Cyclization of Diketones and Dialdehydes

A scalable route involves condensing acetone dicarboxylic acid (1 ) with glutaraldehyde (2 ) under sulfuric acid catalysis . This method proceeds via a tandem cyclization-dehydration mechanism:

  • Acid-catalyzed condensation : Glutaraldehyde and acetone dicarboxylic acid form a Schiff base intermediate.

  • Cyclization : Intramolecular nucleophilic attack generates the bicyclo[3.3.1] skeleton.

  • Oxidation : The intermediate alcohol is oxidized to the ketone using NaOCl or TEMPO .

Key parameters include maintaining pH <2 and temperatures below 10°C during initial stages to prevent side reactions . Industrial adaptations use continuous flow reactors to enhance yield (up to 74%) and purity .

Catalytic Hydrogenation and Reductive Methods

Reductive methods are critical for installing the (1R,5S) configuration. A patent-described approach hydrogenates 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5 ) using Pd(OH)₂/C under 50 psi H₂ . The reaction proceeds via syn-addition, yielding the endo-alcohol, which is oxidized to the ketone.

Stereochemical Control :

  • Chiral auxiliaries : (R)(+)-α-methylbenzylamine induces enantioselectivity during intermediate crystallization .

  • Asymmetric catalysis : Rhodium(II) carboxylates (e.g., (S)-N-(tert-butylbenzene)sulfonylprolinate) enable enantiomeric excess >90% in related bicyclic systems .

Stereochemical Control Strategies

Achieving the (1R,5S) configuration necessitates precise stereochemical guidance:

  • Dynamic kinetic resolution : Iminium intermediates equilibrate under basic conditions, favoring the thermodynamically stable (1R,5S) conformer .

  • Crystallization-induced asymmetric transformation : Chiral benzoate salts of intermediates preferentially crystallize, enabling >95% ee .

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and waste minimization:

  • Continuous flow systems : Reduce reaction times from days to hours via automated temperature and pH control .

  • Green chemistry principles : Solvent recycling (e.g., ethanol/water azeotropes) and catalytic oxidants (e.g., NaOCl) minimize environmental impact .

  • Purification : Crystallization from n-heptane/ethyl acetate yields >99% purity, avoiding chromatography .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Stereoselectivity (ee)Scale
Mannich Reaction Cyclohexanone, aldehydes30–35°C, ethanol41–68Moderate (50–70%)Lab-scale
Diketone Cyclization Acetone dicarboxylic acidH₂SO₄, <10°C74High (90–95%)Industrial
Catalytic Hydrogenation 9-Benzyl intermediatePd(OH)₂/C, 50 psi H₂89Very high (>95%)Pilot-scale
Enzymatic Resolution Racemic mixtureLipase, pH 7.5, 37°C65High (98%)Lab-scale

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction temperature (e.g., 195 K for enolate stability) .
  • Use quenching agents (e.g., NH₄Cl) to terminate reactions without side products.
  • Purification via crystallization (e.g., heptane/dichloromethane mixtures) to isolate enantiomers .

How can X-ray crystallography resolve conformational ambiguities in azabicyclo compounds?

Advanced Research Focus
X-ray crystallography is indispensable for elucidating absolute configuration and hydrogen-bonding networks . Synchrotron radiation (e.g., APS 24ID-C beamline) provides high-resolution data for monoclinic crystals (space group P2₁/c), enabling precise determination of bond angles, torsional strain, and intermolecular interactions . For example, the title compound in exhibits intermolecular hydrogen bonds between hydroxyl and carbonyl groups (O···O distance: 2.78 Å), stabilizing the crystal lattice .

Q. Data Analysis Tools :

  • SHELXL/SHELXS : Refinement of small-molecule structures, particularly for high-symmetry systems .
  • ORTEP-3 : Visualization of thermal ellipsoids and puckering parameters for bicyclic systems .

Contradiction Note : Synchrotron data may reveal unexpected pseudo-symmetry or twinning in racemic mixtures, requiring careful assignment of disorder .

What spectroscopic techniques validate the stereochemical purity of azabicyclo derivatives?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for identifying diastereotopic protons and coupling constants (e.g., J = 8–12 Hz for axial-equatorial interactions in bicyclic systems) .
  • HRMS-ESI : Confirms molecular ion peaks (e.g., m/z 358.1794 [M+Na]⁺) and isotopic patterns .
  • IR Spectroscopy : Detects carbonyl stretching frequencies (~1700 cm⁻¹) and hydrogen-bonded OH/NH groups .

Q. Advanced Applications :

  • VT-NMR (Variable Temperature): Resolves dynamic stereoisomerism in flexible azabicyclo systems.
  • ECD/TDDFT : Correlates experimental electronic circular dichroism with computed spectra to assign absolute configuration .

How do reducing agents influence the stereochemical outcome of azabicyclo ketones?

Advanced Research Focus
Reduction of bicyclic ketones (e.g., 7-aminomethylbicyclo[3.3.1]nonan-3-one) with NaBH₄ or Raney Ni/H₂ can yield divergent products:

  • NaBH₄ in alcohols favors endo-alcohols (steric hindrance minimization) .
  • Raney Ni/H₂ induces reductive cyclization, forming N-alkylated azahomoadamantanes via imine intermediates .

Q. Mechanistic Insight :

  • Solvent polarity and temperature modulate transition-state geometry.
  • Computational modeling (e.g., DFT) predicts regioselectivity in multi-step reductions .

What role does the azabicyclo[3.3.1]nonane scaffold play in medicinal chemistry?

Advanced Research Focus
The scaffold is a pharmacophore in 5-HT₃ receptor antagonists (e.g., granisetron derivatives) and antimicrobial agents . Key modifications include:

  • N-substitution : Benzyl or tert-butyl groups enhance receptor binding .
  • Stereochemistry : endo vs. exo substituents drastically alter bioactivity (e.g., 100-fold differences in IC₅₀ values) .

Q. Experimental Design :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., 9-phenyl, 9-benzyl) .
  • Docking Simulations : Use crystal structures (PDB) to predict ligand-receptor interactions .

How are computational methods applied to predict conformational dynamics?

Q. Advanced Research Focus

  • Puckering Coordinates : Quantify ring distortion using Cremer-Pople parameters (e.g., θ, φ for six-membered rings) .
  • Molecular Dynamics (MD) : Simulate solvent effects on chair-boat equilibria in azabicyclo systems.
  • DFT Calculations : Optimize transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for radical pathways) .

Case Study : The title compound’s puckering amplitude (q = 0.52 Å) and phase angle (φ = 18°) were derived from crystallographic data .

What challenges arise in resolving racemic mixtures of azabicyclo compounds?

Q. Advanced Research Focus

  • Spontaneous Resolution : Rare in azabicyclo systems but observed in ethyl acetate/petroleum ether recrystallization .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/IPA eluents.
  • Kinetic Resolution : Enzymatic or organocatalytic methods to enantioselectively functionalize intermediates .

Contradiction Note : Synthetic routes often yield racemic products despite stereoselective steps, necessitating post-synthesis resolution .

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